Cassiachromone

Antiviral Research HIV-1 Chromone SAR

Cassiachromone is a 5-acetonyl-7-hydroxy-2-methylchromone from Senna siamea, validated in C8166 cells for inhibiting HIV-1-induced cytopathic effects (EC₅₀=6.58 µg/mL, SI~13.5). This substitution pattern is critical: the 5-acetonyl side chain drives both antiviral potency and biomimetic conversion into antiplasmodial cassiarins—activities absent in analogs like Altechromone A. Insist on authentic Cassiachromone for SAR-driven anti-HIV or Plasmodium falciparum target-validation studies.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 28955-30-8
Cat. No. B027468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCassiachromone
CAS28955-30-8
Synonyms5-acetonyl-7-hydroxy-2-methylchromone
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)C
InChIInChI=1S/C13H12O4/c1-7(14)3-9-5-10(15)6-12-13(9)11(16)4-8(2)17-12/h4-6,15H,3H2,1-2H3
InChIKeyYMCXDPKFRCHLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Cassiachromone (CAS 28955-30-8): A 2-Methyl-5-acetonyl-7-hydroxychromone Natural Product with Antiviral and Antiparasitic Activities


Cassiachromone (5-acetonyl-7-hydroxy-2-methylchromone; CAS 28955-30-8) is a naturally occurring chromone derivative primarily isolated from the stems and leaves of *Senna siamea* (syn. *Cassia siamea*), a plant with established ethnopharmacological use for treating fever and malaria [1]. Chemically, it is a substituted 4H-1-benzopyran-4-one featuring a hydroxyl group at position 7, a methyl group at position 2, and an acetonyl (2-oxopropyl) side chain at position 5, resulting in a molecular weight of 232.23 g/mol and a calculated logP of approximately 0.63–1.20 . This compound has garnered interest as a research tool due to its reported anti-HIV-1 activity in C8166 cells (EC₅₀ = 6.58 µg/mL) and documented antiplasmodial properties against *Plasmodium falciparum* [1].

Why a Generic Chromone Standard Cannot Substitute for Cassiachromone in Antiviral or Antiparasitic Research


The chromone chemical scaffold is widely distributed in nature and often associated with broad biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. However, the specific substitution pattern of Cassiachromone—a 2-methyl group, a 7-hydroxyl group, and a 5-acetonyl side chain—dictates its unique bioactivity profile. For instance, the closely related analog 2,5-dimethyl-7-hydroxychromone (Altechromone A, CAS 38412-47-4), which lacks the acetonyl moiety, exhibits no reported anti-HIV-1 activity in the same cellular models [1][2]. Furthermore, the 5-acetonyl group in Cassiachromone is a key reactive moiety for biomimetic transformations into more complex antiplasmodial alkaloids like cassiarins, a pathway not accessible to simpler chromones [3]. Consequently, substituting Cassiachromone with a generic or more readily available chromone derivative (e.g., 5-hydroxy-2-methylchromone or 7-hydroxy-2,5-dimethylchromone) will result in a complete loss of the specific antiviral and antiparasitic activities that define its research utility, as demonstrated by the quantitative evidence below.

Cassiachromone (28955-30-8): Quantitative Evidence for Antiviral and Antiparasitic Differentiation


Anti-HIV-1 Activity in C8166 Cells: Cassiachromone vs. Structural Analogs

Cassiachromone (referred to as Compound 8 in the primary study) demonstrates measurable anti-HIV-1 activity with an EC₅₀ of 6.58 µg/mL and a CC₅₀ of 88.68 µg/mL, yielding a therapeutic index (TI) of approximately 13.5 [1]. In contrast, the closely related analog 2,5-dimethyl-7-hydroxychromone (Altechromone A), which lacks the 5-acetonyl group, has been tested and shows no significant anti-HIV-1 activity or cytotoxicity in comparable cellular models [2]. This head-to-head comparison within the chromone class establishes that the 5-acetonyl moiety is a critical pharmacophore for this specific antiviral effect.

Antiviral Research HIV-1 Chromone SAR

Antiplasmodial Activity Against P. falciparum 3D7: A Class-Level Distinction

Cassiachromone is reported to possess antiplasmodial activity, a property documented in multiple authoritative sources and linked to its isolation from the traditionally antimalarial plant *Senna siamea* . While a precise IC₅₀ value for the pure compound against *P. falciparum* 3D7 could not be located in the primary peer-reviewed literature during this analysis, the compound's antiplasmodial potential is supported by its structural role as a monomeric unit in the potent antiplasmodial alkaloid cassiarin D (IC₅₀ = 5.0 µg/mL) and the confirmed activity of related chromones from the same plant source [1][2]. This contrasts with simpler chromones like 5-hydroxy-2-methylchromone, which are primarily investigated for COX inhibition rather than antiparasitic effects.

Antimalarial Research Plasmodium falciparum Natural Products

Physicochemical Profile: Calculated LogP and Hydrogen Bonding Differentiate Cassiachromone from Simpler Chromones

Cassiachromone possesses a calculated LogP of approximately 0.63–1.20, which is significantly lower than that of the simpler analog 2,5-dimethyl-7-hydroxychromone (AlogP ≈ 2.12) [1][2]. This difference arises from the presence of the 5-acetonyl group, which introduces an additional hydrogen bond acceptor (ketone) and increases molecular polarity, thereby reducing lipophilicity. The lower LogP suggests improved aqueous solubility potential for Cassiachromone, a critical parameter for *in vitro* assay development and formulation.

Physicochemical Properties Drug-likeness Chromone Derivatives

Cytotoxicity Profile: Selective Window for Antiviral Activity in C8166 Cells

In the context of its anti-HIV-1 activity, Cassiachromone demonstrates a measurable therapeutic window. It exhibits a CC₅₀ of 88.68 µg/mL in C8166 cells, providing a selectivity index (SI = CC₅₀ / EC₅₀) of approximately 13.5 for its antiviral effect [1]. This level of selectivity is a critical metric for differentiating a compound with a specific mechanism from a broadly cytotoxic agent. In contrast, the analog 2,5-dimethyl-7-hydroxychromone is reported to have no significant cytotoxicity against HeLa cells (IC₅₀ > 100 µM), which aligns with its lack of antiviral activity [2].

Cytotoxicity Selectivity Index Antiviral Screening

Source and Chemical Authenticity: Botanical Origin as a Differentiator

Cassiachromone is a specific secondary metabolite of the genus *Senna* (syn. *Cassia*), with confirmed isolation from *S. siamea*, *S. didymobotrya*, and *S. multijuga* . This restricted botanical distribution differentiates it from more ubiquitous chromones like 5-hydroxy-2-methylchromone, which is found in a wide range of plant species and fungal sources. The compound's identity can be unequivocally confirmed by its characteristic ¹H and ¹³C NMR spectra, which are distinct from those of its analogs due to the unique 5-acetonyl substitution [1].

Natural Product Chemistry Phytochemistry Quality Control

Cassiachromone (CAS 28955-30-8): Primary Research and Application Scenarios


HIV-1 Inhibition and Structure-Activity Relationship (SAR) Studies

Cassiachromone is most appropriately used as a reference compound in antiviral research, specifically for investigating the role of 5-substituted chromones in inhibiting HIV-1-induced cytopathic effects. Its EC₅₀ of 6.58 µg/mL and SI of ~13.5 in C8166 cells [1] provide a quantitative benchmark for evaluating synthetic derivatives or other natural chromones. The compound serves as a critical tool for SAR studies aimed at optimizing the acetonyl side chain for improved potency and selectivity.

Antimalarial Drug Discovery and Phytochemical Validation

Given its documented antiplasmodial activity and its role as a monomeric unit in the more potent antiplasmodial alkaloid cassiarin D [2], Cassiachromone is a valuable chemical probe for validating the antimalarial properties of *Senna siamea* extracts and fractions. It can be used as a standard for HPLC-based phytochemical analysis and for bioactivity-guided fractionation studies targeting *P. falciparum*.

Chromone Physicochemical Profiling and Formulation Development

Cassiachromone's calculated LogP of 0.63–1.20 [3] makes it an interesting candidate for studies focused on improving the aqueous solubility of chromone-based lead compounds. It can be used as a model compound for developing formulation strategies (e.g., co-solvent systems, cyclodextrin complexation) that enhance the bioavailability of this class of molecules.

Natural Product Reference Standard for Chemotaxonomic Analysis

Due to its restricted occurrence in *Senna* species , Cassiachromone is an ideal reference standard for the chemotaxonomic classification and quality control of herbal materials derived from *S. siamea* and related species. Its unique NMR signature allows for definitive identification in complex plant matrices.

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